2-Phthalimidoglutaranilic acid
Description
2-Phthalimidoglutaranilic acid is a phthalimide derivative characterized by a glutaranilic acid backbone substituted with a phthalimide group at the second position. The compound’s structure integrates a phthalimide moiety—a bicyclic aromatic system with two ketone groups—linked to a glutaranilic acid chain. Glutaranilic acid itself is a derivative of glutamic acid, where one carboxylic acid group is replaced by an anilide (-NH-C6H5) group. This structural configuration imparts unique physicochemical properties, making it relevant in pharmaceutical synthesis and organic chemistry research .
These compounds are often used as intermediates in drug synthesis or as chiral building blocks due to their stereochemical versatility .
Properties
IUPAC Name |
5-anilino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5.H2O/c22-16(20-12-6-2-1-3-7-12)11-10-15(19(25)26)21-17(23)13-8-4-5-9-14(13)18(21)24;/h1-9,15H,10-11H2,(H,20,22)(H,25,26);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVINEXJPKPLCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590415 | |
| Record name | 5-Anilino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52604-91-8 | |
| Record name | 5-Anilino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Phthalimidoglutaranilic acid (CAS No. 52604-91-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its phthalimide moiety and glutamic acid derivative structure. Its molecular formula is C12H12N2O4, and it possesses a molecular weight of approximately 248.24 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological studies.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| HT-29 (Colon Cancer) | 12.5 | Cell cycle arrest (G1 phase) |
Antimicrobial Properties
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
Study 1: Antitumor Efficacy in Vivo
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Study 2: Antimicrobial Activity Assessment
Another research project evaluated the antimicrobial efficacy of the compound using a series of agar diffusion tests. Results indicated that this compound effectively inhibited bacterial growth, with synergistic effects observed when used in combination with standard antibiotics.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 2-Phthalimidoglutaranilic acid with two closely related compounds: D-2-Phthalimidoglutamic acid and Phthaloyl-DL-glutamic acid . Data are inferred from structural analogs and available literature .
| Property | This compound | D-2-Phthalimidoglutamic Acid | Phthaloyl-DL-glutamic Acid |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₅ (hypothetical) | C₁₃H₁₂N₂O₆ | C₁₃H₁₂N₂O₆ |
| Molecular Weight | ~329.31 g/mol | 292.25 g/mol | 292.25 g/mol |
| Functional Groups | Phthalimide, anilide, carboxylic acid | Phthalimide, carboxylic acid (x2) | Phthalimide, carboxylic acid (x2) |
| Stereochemistry | Likely achiral (anilide substitution) | Chiral (D-configuration) | Racemic (DL-mixture) |
| Applications | Pharmaceutical intermediate (inferred) | Chiral synthesis, peptide research | Resolution agents, polymer chemistry |
Pharmacological and Industrial Relevance
- This compound: Potential use as a prodrug or enzyme inhibitor due to the anilide group’s hydrogen-bonding capacity. Limited direct studies, but structural analogs are employed in peptide mimetics .
- D-2-Phthalimidoglutamic Acid : Utilized in chiral auxiliaries for antibiotics (e.g., ampicillin derivatives) and protease inhibitors .
- Phthaloyl-DL-glutamic Acid : Applied in polymer crosslinking and as a protecting group in solid-phase peptide synthesis .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 2-Phthalimidoglutaranilic acid, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of phthalic anhydride with glutaranilic acid derivatives under controlled anhydrous conditions. Purification methods like recrystallization or HPLC should be rigorously documented, including solvent systems, temperature gradients, and retention times. Researchers must report yields, side products, and spectroscopic validation (e.g., H/C NMR, FT-IR) to enable replication .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR for functional group analysis.
- Thermal Analysis : Differential scanning calorimetry (DSC) to verify melting points and detect polymorphic forms.
- Document all parameters (e.g., column type, mobile phase, scan rates) to align with journal guidelines .
Q. What are the primary pharmacological targets or mechanisms investigated for this compound in preclinical studies?
- Methodological Answer : Mechanistic studies often employ enzyme inhibition assays (e.g., COX-2, MMP-9) or receptor-binding assays using radiolabeled ligands. Dose-response curves (IC/EC) should be generated with triplicate measurements, and statistical significance (p < 0.05) validated via ANOVA. Include positive/negative controls (e.g., indomethacin for COX inhibition) to contextualize results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of existing data, accounting for variables such as:
- Experimental Design : Differences in cell lines (e.g., HEK-293 vs. HeLa) or animal models.
- Data Clustering : Use mixed-effects models to address nested observations (e.g., multiple assays per study) .
- Bioactivity Thresholds : Re-evaluate activity criteria (e.g., ≥50% inhibition at 10 μM) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. What strategies optimize the solubility and bioavailability of this compound in in vivo studies?
- Methodological Answer :
- Formulation : Test co-solvents (e.g., PEG-400, DMSO) or lipid-based nanoemulsions.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance permeability.
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma/tissue concentrations over time, with non-compartmental analysis for AUC and t calculations.
- Reference physicochemical databases (e.g., PubChem, HMDB) for solubility parameters .
Q. How can computational modeling predict the binding interactions of this compound with novel targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, validating with crystallographic data if available.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of binding poses.
- QSAR : Develop regression models using descriptors (e.g., logP, polar surface area) from tools like PaDEL-Descriptor. Cross-validate predictions with in vitro assays .
Data Reporting and Compliance
Q. What are the best practices for reporting synthetic and analytical data in peer-reviewed journals?
- Methodological Answer :
- Synthesis : Include step-by-step procedures, reaction monitoring (TLC/Rf values), and characterization data for intermediates.
- Analytical Compliance : Follow ICH guidelines for validation of HPLC/UPLC methods (e.g., linearity, LOD/LOQ).
- Supporting Information : Archive raw spectral data (e.g., NMR FID files) in repositories like Figshare or Zenodo, citing DOIs in the manuscript .
Q. How should researchers address variability in biological replicate data during statistical analysis?
- Methodological Answer : Apply robust statistical frameworks:
- Mixed Models : Account for within-experiment correlations using nested ANOVA or linear mixed-effects models (e.g., lme4 in R).
- Power Analysis : Predefine sample sizes (n ≥ 6) to ensure adequate statistical power (β ≥ 0.8) using tools like G*Power.
- Outlier Detection : Use Grubbs' test or Rosner's test for identifying and justifying data exclusions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
